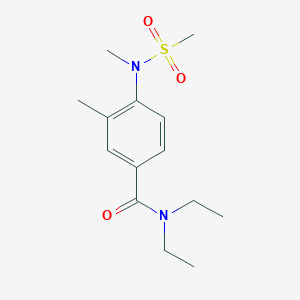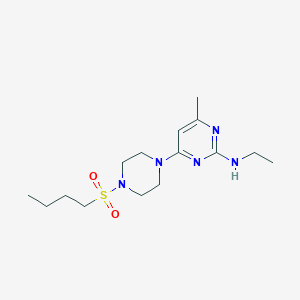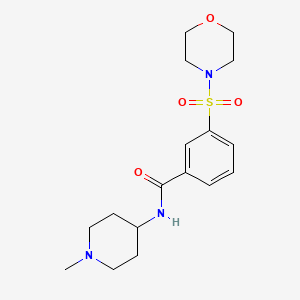![molecular formula C25H32FN3O2 B4489846 1-[(2-FLUOROPHENYL)METHYL]-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4489846.png)
1-[(2-FLUOROPHENYL)METHYL]-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PIPERIDINE-4-CARBOXAMIDE
Übersicht
Beschreibung
1-[(2-FLUOROPHENYL)METHYL]-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia.
Vorbereitungsmethoden
The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the carboxamide group. Common synthetic routes may include:
Suzuki-Miyaura coupling: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
N-alkylation:
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-[(2-FLUOROPHENYL)METHYL]-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(2-FLUOROPHENYL)METHYL]-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the inhibition of pain signals and the induction of analgesia. The molecular targets include the mu-opioid receptor, which is responsible for the compound’s potent analgesic effects .
Vergleich Mit ähnlichen Verbindungen
1-[(2-FLUOROPHENYL)METHYL]-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PIPERIDINE-4-CARBOXAMIDE is similar to other fentanyl analogues, such as:
2-Fluoroacrylfentanyl: Contains a fluorophenyl group and a piperidinyl group.
2-Fluorobutyrfentanyl: Features a fluorophenyl group and a butanamide group.
2-Fluoroisobutyrfentanyl: Includes a fluorophenyl group and a methylpropanamide group.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-[4-(1-methylpiperidin-4-yl)oxyphenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN3O2/c1-28-14-12-23(13-15-28)31-22-8-6-21(7-9-22)27-25(30)19-10-16-29(17-11-19)18-20-4-2-3-5-24(20)26/h2-9,19,23H,10-18H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBABWMYGLZQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)NC(=O)C3CCN(CC3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(6-fluoro-1H-indol-1-yl)acetyl]amino}propanoic acid](/img/structure/B4489774.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4489788.png)
![N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B4489797.png)
![5-(4-chlorophenyl)-3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4489800.png)
![[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B4489812.png)



![4-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B4489827.png)
![4-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4489834.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(4-fluorophenoxy)acetamide](/img/structure/B4489836.png)
![6-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B4489843.png)
![2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4489844.png)
![2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4489853.png)
